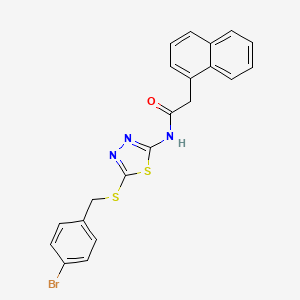![molecular formula C20H14N2O3S2 B2593160 2-[(5Z)-5-[(1H-Indol-3-yl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-2-phenylacetic acid CAS No. 301682-76-8](/img/structure/B2593160.png)
2-[(5Z)-5-[(1H-Indol-3-yl)methyliden]-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound that features an indole moiety, a thioxothiazolidinone ring, and a phenylacetic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a potential candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves the condensation of 1H-indole-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by the addition of phenylacetic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thioxothiazolidinone ring can be reduced to form thiazolidinone derivatives.
Substitution: The phenylacetic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Thiazolidinone derivatives.
Substitution: Halogenated phenylacetic acid derivatives.
Wirkmechanismus
The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The thioxothiazolidinone ring can interact with thiol groups in proteins, affecting their function. The phenylacetic acid group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the thioxothiazolidinone ring and phenylacetic acid group.
Thiazolidine-2,4-dione: Contains the thiazolidinone ring but lacks the indole moiety and phenylacetic acid group.
Phenylacetic acid: Contains the phenylacetic acid group but lacks the indole moiety and thioxothiazolidinone ring.
Uniqueness
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is unique due to its combination of three distinct functional groups: the indole moiety, the thioxothiazolidinone ring, and the phenylacetic acid group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c23-18-16(10-13-11-21-15-9-5-4-8-14(13)15)27-20(26)22(18)17(19(24)25)12-6-2-1-3-7-12/h1-11,17,23H,(H,24,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMEKTWISESKU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
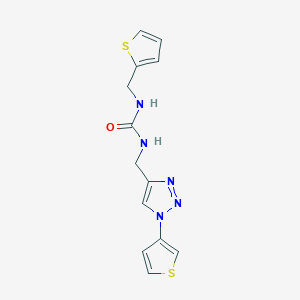
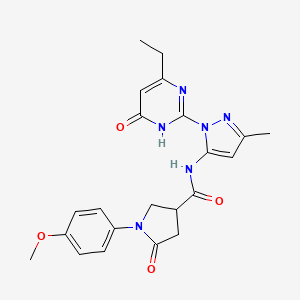
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)
![N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2593084.png)
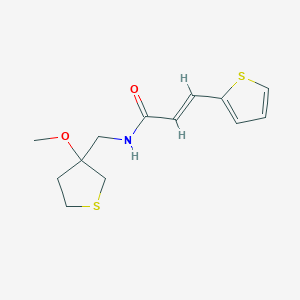
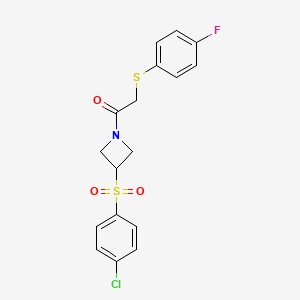
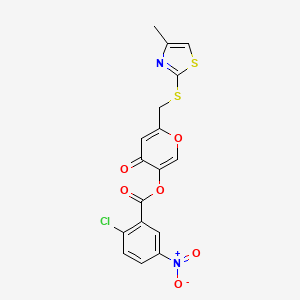
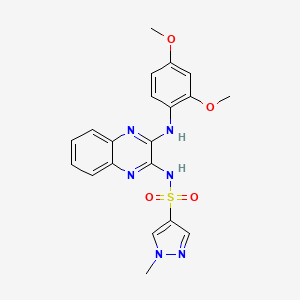

![Methyl 1-[2-(cyanomethylamino)-2-oxoethyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylate](/img/structure/B2593093.png)
